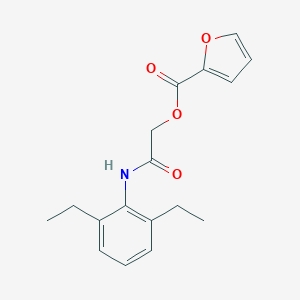
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate, also known as DEAEF, is a chemical compound that has been widely used in scientific research. It is a derivative of furoic acid and has been used as a reagent in various biochemical and physiological studies. DEAEF has shown promising results in the field of drug discovery and has been used as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it beneficial for the treatment of diseases associated with oxidative stress. This compound has also been shown to have anti-inflammatory properties, which makes it useful for the treatment of inflammatory diseases. It has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. It has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its use in long-term experiments.
Future Directions
Several future directions for the use of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate in scientific research have been proposed. It can be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize the synthesis of this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate involves the reaction of 2,6-diethylaniline with furoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained after purification. Several methods of synthesis have been reported in the literature, and the yield of the product varies depending on the method used.
Scientific Research Applications
2-(2,6-Diethylanilino)-2-oxoethyl 2-furoate has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of various diseases.
properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[2-(2,6-diethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-3-12-7-5-8-13(4-2)16(12)18-15(19)11-22-17(20)14-9-6-10-21-14/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
InChI Key |
AWOMHCWZGHMXQP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-[4-(2-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270846.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)